molecular formula C9H7BrCl2O2 B2579253 Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate CAS No. 77583-73-4

Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate

Cat. No.: B2579253
CAS No.: 77583-73-4
M. Wt: 297.96
InChI Key: PWJTWMYNRYPGGZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate (CAS 77583-73-4) is a high-purity α-haloester compound supplied for research and development purposes. This chemical serves as a versatile and critical building block in organic synthesis, particularly in the pharmaceutical sector. Its molecular formula is C9H7BrCl2O2, and it has a molecular weight of 297.96 g/mol . The compound features a bromine atom on the alpha-carbon of an ester functional group, which makes it a highly reactive site for nucleophilic substitution reactions. This reactivity is exploited to create new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of more complex molecular architectures. A primary application of this compound is its use as a key advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs) . The structural motif of an alpha-bromo ester adjacent to a halogenated phenyl ring is commonly found in synthetic pathways for drug candidates, including antiplatelet agents such as clopidogrel . Its utility in these processes underscores its value in medicinal chemistry and industrial drug production. Researchers utilize this compound under controlled conditions to develop new chemical entities or to optimize existing synthetic routes. This product is intended for use in a laboratory setting by qualified professionals. It is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any personal use . Proper safety protocols must be followed during handling, as with all chemicals of this nature.

Properties

IUPAC Name

methyl 2-bromo-2-(2,6-dichlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O2/c1-14-9(13)8(10)7-5(11)3-2-4-6(7)12/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJTWMYNRYPGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC=C1Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77583-73-4
Record name methyl 2-bromo-2-(2,6-dichlorophenyl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate typically involves the bromination of 2,6-dichlorophenylacetic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterifying agent. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Antiplatelet Agents:
Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate serves as an intermediate in the synthesis of Clopidogrel Hydrogensulfate, a widely used antiplatelet drug. This compound plays a crucial role in preventing thrombotic events in patients with acute coronary syndrome and those undergoing stent implantation . The synthesis process is efficient due to the favorable reaction conditions and high yield associated with this compound.

2. G-Secretase Inhibitors:
This compound is also utilized in developing g-secretase inhibitors, which are important for treating Alzheimer's disease. The ability to modify its structure allows for the creation of various analogs that can effectively inhibit the enzyme responsible for amyloid-beta production .

Agricultural Applications

This compound is recognized for its potential as an agricultural chemical. Its derivatives have been explored for use as herbicides and pesticides, providing effective control over various plant pathogens and pests. The brominated structure enhances its biological activity, making it a valuable candidate in crop protection formulations .

Data Tables

Compound NameActivity TypeReference
Clopidogrel HydrogensulfateAntiplatelet Agent
G-secretase InhibitorsAlzheimer's Treatment

Case Studies

Case Study 1: Clopidogrel Synthesis
In a study published by researchers focusing on antiplatelet drugs, this compound was synthesized via a streamlined process using Lewis acid catalysis. The resulting Clopidogrel exhibited enhanced efficacy compared to other antiplatelet agents due to its selective inhibition properties .

Case Study 2: Agricultural Efficacy
Research conducted on the agricultural applications of this compound demonstrated significant effectiveness against common pests when formulated as part of a pesticide mixture. Field trials indicated a reduction in pest populations by over 70%, showcasing its potential as a viable alternative to existing chemical controls .

Mechanism of Action

The mechanism of action of Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Diclofenac (C₁₄H₁₀Cl₂NNaO₂)

Structural Features: Sodium diclofenac is the sodium salt of 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid, featuring a carboxylate group instead of an ester and an amino bridge linking the phenyl rings . Physicochemical Properties:

Property Sodium Diclofenac Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate
Molecular Weight 318.13 g/mol 297.96 g/mol
Solubility High (ionic carboxylate) Moderate (ester)
Reactivity Forms metal coordination complexes Bromine enables alkylation/substitution

Applications: Sodium diclofenac is a non-steroidal anti-inflammatory drug (NSAID), whereas the brominated ester may serve as a synthetic intermediate due to its electrophilic bromine atom . Hazards: Sodium diclofenac is classified as irritating to skin and eyes, while the brominated ester’s hazards are less documented but may involve similar risks .

Methyl Ester of Diclofenac (C₁₅H₁₁Cl₂NO₂)

Structural Features: This compound (CAS 15307-78-5) retains the 2,6-dichlorophenyl and amino-phenyl groups of diclofenac but replaces the carboxylate with a methyl ester . Comparison:

Property Methyl Ester of Diclofenac Target Compound
Functional Groups Ester, amino Ester, bromine
Reactivity Less electrophilic Highly reactive (Br)
Applications Pharmaceutical intermediate Alkylation agent

The absence of bromine in the methyl ester of diclofenac reduces its utility in nucleophilic substitution reactions compared to the target compound .

2-Bromo-4'-methoxyacetophenone (C₉H₉BrO₂)

Structural Features: This compound (CAS 2632-13-5) shares a bromine atom but differs in backbone structure, featuring an acetophenone core with a methoxy group . Key Differences:

Property 2-Bromo-4'-methoxyacetophenone Target Compound
Backbone Acetophenone Dichlorophenyl acetate
Reactivity Ketone-based alkylation Ester-based reactivity
Hazards Skin/eye irritation Potential similar risks

The acetophenone derivative is used in organic synthesis, whereas the target compound’s dichlorophenyl group may enhance steric hindrance in reactions .

2,6-Dichlorophenylacetic Acid (C₈H₆Cl₂O₂)

Structural Features : The carboxylic acid derivative (CAS 6575-24-2) lacks both the bromine atom and ester group .
Comparison :

Property 2,6-Dichlorophenylacetic Acid Target Compound
Acidity High (pKa ~3–4) Neutral (ester)
Applications NSAID precursor Synthetic intermediate

The carboxylic acid’s ionic character under physiological conditions contrasts with the ester’s lipophilicity, affecting bioavailability .

Methyl 2-Phenylacetoacetate (C₁₁H₁₂O₃)

Structural Features : This ester (CAS 16648-44-5) contains a phenylacetoacetate group without halogen substituents .
Key Differences :

Property Methyl 2-Phenylacetoacetate Target Compound
Halogen Content None 2 Cl, 1 Br
Reactivity Keto-ester enolate chemistry Electrophilic Br

The absence of halogens limits its use in halogen-specific reactions compared to the brominated target compound .

Biological Activity

Methyl 2-bromo-2-(2,6-dichlorophenyl)acetate (CAS Number: 77583-73-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H7BrCl2O2
  • Molecular Weight : 297.96 g/mol
  • Structural Characteristics : The presence of a bromo substituent and a dichlorophenyl group enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and drug development.

Synthesis Methods

This compound can be synthesized via several methods, including:

  • Transesterification : Involves the reaction of 2-bromo-2-(2,6-dichlorophenyl)acetic acid with methanol in the presence of a Lewis acid catalyst.
  • Bromination and Esterification : Alternative synthetic routes that yield the desired compound while maintaining its structural integrity.

The biological activity of this compound is primarily attributed to its electrophilic nature. The bromo group allows for nucleophilic attacks by various biological targets, including enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalysis.
  • Signal Transduction Modulation : By interacting with cellular receptors, it may influence various signaling pathways within cells .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains with promising results:

  • Minimum Inhibitory Concentration (MIC) values suggest effective bacteriostatic properties against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus46.9
Escherichia coli93.7

These findings highlight the compound's potential as an antibacterial agent in pharmaceutical applications .

Anti-inflammatory Activity

In preclinical studies, this compound demonstrated significant anti-inflammatory effects:

  • Experimental Model : Inflammation induced by acetic acid in mice showed a marked reduction in pain response when treated with varying doses of the compound.
Dosage GroupDosage (mg/kg)Pain Response (Mean ± SD)
Control-14.30 ± 3.18
Low Dose326.28 ± 1.56
Medium Dose644.98 ± 2.78
High Dose1285.50 ± 3.61

Statistical analysis confirmed that all treatment groups exhibited significant differences compared to the control group (p < 0.01), indicating strong analgesic properties .

Case Studies

  • Pharmacological Characterization : A study published in ACS Publications characterized the pharmacokinetic profiles of related compounds, providing insights into absorption and distribution characteristics that could inform the therapeutic use of this compound in clinical settings .
  • Comparative Studies on Biological Activity : Research comparing various dichloro-substituted acetamides indicated that compounds similar to this compound exhibited enhanced biological activity due to structural modifications that favor receptor interactions and enzyme inhibition .

Q & A

Q. How to design a stability-indicating assay for this compound in formulation matrices?

  • Forced degradation : Expose to heat (40–60°C), UV light, and oxidative stress (H₂O₂).
  • Analytical setup : Use UPLC-PDA with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradation products .

Tables for Key Data

Property Value/Method Reference
LogP (Predicted) ~3.2 (ACD/Labs Percepta)
Synthetic Yield 65–75% (NBS, AIBN, CCl₄, 72h)
Major Degradation Pathway Hydrolysis (acidic pH) → Bromo-acetic acid
Toxicity (Eye Irritation) Mild (OECD 405/491 in vitro)

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